2-(3,4-Difluorophenyl)-5-isopropylazepane hydrochloride
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Overview
Description
2-(3,4-Difluorophenyl)-5-isopropylazepane hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a seven-membered azepane ring substituted with a 3,4-difluorophenyl group and an isopropyl group, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)-5-isopropylazepane hydrochloride typically involves multiple steps, starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorophenyl)-5-isopropylazepane hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as amines or halides .
Scientific Research Applications
2-(3,4-Difluorophenyl)-5-isopropylazepane hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-Difluorophenyl)-5-isopropylazepane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or activate specific receptors, thereby influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride
- 2-(3,4-Difluorophenyl)thiazole
- Ticagrelor
Uniqueness
Compared to similar compounds, 2-(3,4-Difluorophenyl)-5-isopropylazepane hydrochloride stands out due to its unique azepane ring structure, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C15H22ClF2N |
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Molecular Weight |
289.79 g/mol |
IUPAC Name |
2-(3,4-difluorophenyl)-5-propan-2-ylazepane;hydrochloride |
InChI |
InChI=1S/C15H21F2N.ClH/c1-10(2)11-4-6-15(18-8-7-11)12-3-5-13(16)14(17)9-12;/h3,5,9-11,15,18H,4,6-8H2,1-2H3;1H |
InChI Key |
KUYOLLNXFXFBHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(NCC1)C2=CC(=C(C=C2)F)F.Cl |
Origin of Product |
United States |
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